(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride
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Overview
Description
(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a nipecotic acid moiety and two thienyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride typically involves multiple steps, including the formation of the nipecotic acid core and the introduction of the thienyl groups. Common synthetic routes may involve:
Formation of Nipecotic Acid Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Thienyl Groups: The thienyl groups can be introduced via cross-coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to modify the double bonds or the nipecotic acid moiety.
Substitution: The thienyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) can be used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl groups may yield sulfoxides or sulfones, while reduction may lead to saturated derivatives.
Scientific Research Applications
(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of (3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride involves its interaction with specific molecular targets. The nipecotic acid moiety may interact with neurotransmitter transporters, modulating their activity. The thienyl groups may enhance binding affinity and specificity, leading to more pronounced biological effects.
Comparison with Similar Compounds
Similar Compounds
Nipecotic Acid Derivatives: Compounds with similar nipecotic acid cores but different substituents.
Thienyl-Containing Compounds: Molecules with thienyl groups but different core structures.
Uniqueness
(3R)-1-[4,4-bis(3-methyl-2-thienyl)but-3-enyl]nipecotic acid hydrochloride is unique due to its specific combination of nipecotic acid and thienyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H26ClNO2S2 |
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Molecular Weight |
412.0 g/mol |
IUPAC Name |
(3S)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H25NO2S2.ClH/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H/t16-;/m0./s1 |
InChI Key |
YUKARLAABCGMCN-NTISSMGPSA-N |
Isomeric SMILES |
CC1=C(SC=C1)C(=CCCN2CCC[C@@H](C2)C(=O)O)C3=C(C=CS3)C.Cl |
Canonical SMILES |
CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.Cl |
Origin of Product |
United States |
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